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Compound of Interest

Compound Name: 4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the organic

compound 4-Hydroxy-3-methylcyclohexanone. Due to the limited availability of published

experimental data for this specific molecule, this document presents a combination of predicted

spectroscopic information and experimental data from closely related isomers. This approach

offers valuable insights into the expected spectral characteristics of 4-Hydroxy-3-
methylcyclohexanone, aiding in its identification and characterization.

Spectroscopic Data Summary
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. It is crucial to note that where experimental data for 4-
Hydroxy-3-methylcyclohexanone is unavailable, predicted data or data from its isomers are

provided for comparative purposes and are clearly labeled as such.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Note: The following data is predicted and may differ from experimental values.
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Chemical Shift
(ppm)

Multiplicity Number of Protons
Proposed
Assignment

~3.8 Multiplet 1H H-4 (CH-OH)

~2.5 - 2.0 Multiplets 5H
H-2 (CH₂), H-3 (CH),

H-5 (CH₂)

~1.8 Multiplet 2H H-6 (CH₂)

~1.0 Doublet 3H -CH₃

Variable Broad Singlet 1H -OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Note: The following data is predicted and may differ from experimental values.

Chemical Shift (ppm) Carbon Type Proposed Assignment

~210 C=O C-1

~70 CH-OH C-4

~50 CH₂ C-2

~45 CH C-3

~35 CH₂ C-5

~30 CH₂ C-6

~15 CH₃ -CH₃

Table 3: IR Spectroscopic Data (Experimental Data for
Isomer: 4-Hydroxy-4-methylcyclohexanone)
Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone and serves as an estimate

for the expected absorptions.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (hydroxyl)

~2950 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (ketone)

~1450 Medium C-H bend (methylene)

~1100 Medium
C-O stretch (secondary

alcohol)

Table 4: Mass Spectrometry Data (Experimental Data for
Isomer: 4-Hydroxy-4-methylcyclohexanone)
Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone. The fragmentation pattern

is expected to be similar but may show differences in fragment intensities.

m/z Relative Intensity (%) Proposed Fragment

128 Moderate [M]⁺ (Molecular Ion)

113 Moderate [M - CH₃]⁺

110 Low [M - H₂O]⁺

98 Moderate [M - C₂H₂O]⁺

85 High [M - C₃H₇]⁺

71 High [C₄H₇O]⁺

57 High [C₄H₉]⁺

43 Very High [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These

are generalized procedures and may require optimization based on the specific instrumentation
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and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 4-Hydroxy-3-
methylcyclohexanone sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse width, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64

scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse

sequence. A 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-

2 seconds are commonly used. Several thousand scans may be required to obtain a

spectrum with an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film is prepared by placing a drop of the

sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the sample is finely

ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly onto the ATR crystal.
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Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment (or the pure ATR crystal) is

recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans

are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the final

infrared spectrum, which is typically plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

inlet system. For a relatively volatile compound like 4-Hydroxy-3-methylcyclohexanone,

direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is

common.

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Hydroxy-3-methylcyclohexanone.
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Caption: A flowchart illustrating the general workflow from sample synthesis to structural

elucidation using various spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxy-3-
methylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339868#spectroscopic-data-of-4-hydroxy-3-
methylcyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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